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Compound of Interest

Compound Name: SR140333B

Cat. No.: B170404 Get Quote

Introduction

SR140333B, also known as Nolpitantium, is a potent and selective non-peptide antagonist of

the Neurokinin-1 (NK1) receptor.[1][2][3] The NK1 receptor's endogenous ligand is Substance

P (SP), a neuropeptide involved in neuroinflammation, pain transmission, and smooth muscle

contraction.[4][5] By competitively blocking the binding of Substance P to the NK1 receptor,

SR140333B inhibits the downstream signaling cascades, making it a valuable tool for studying

the physiological roles of the SP/NK1 system and a potential therapeutic agent for conditions

like inflammatory bowel disease and chemotherapy-induced nausea and vomiting.[5][6][7]

The in vitro efficacy of SR140333B is determined by its ability to bind to the NK1 receptor with

high affinity and to functionally antagonize the cellular responses induced by agonists like

Substance P. This document provides detailed protocols for key in vitro assays designed to

quantify the efficacy of SR140333B.

Key In Vitro Efficacy Assays

The evaluation of SR140333B efficacy involves a combination of binding and functional

assays:

Radioligand Binding Assays: These assays are the gold standard for determining the affinity

(Ki) of a compound for its target receptor.[8][9] They directly measure the interaction between

SR140333B and the NK1 receptor by assessing its ability to displace a radiolabeled ligand.
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Calcium Mobilization Assays: The NK1 receptor is a G-protein coupled receptor (GPCR) that

primarily couples to the Gαq subunit.[10][11] Activation of this pathway leads to the release

of intracellular calcium stores.[11] Calcium mobilization assays measure the ability of

SR140333B to inhibit the increase in intracellular calcium induced by an NK1 agonist,

providing a measure of its functional antagonism (IC50).[12][13]

cAMP Accumulation Assays: While the primary pathway for NK1 is Gαq, GPCRs can couple

to multiple G-proteins. cAMP assays measure the modulation of adenylyl cyclase activity. For

Gαi-coupled receptors, activation inhibits cAMP production, while for Gαs-coupled receptors,

it stimulates cAMP production. An antagonist like SR140333B would block these effects.

These assays provide another dimension to the functional characterization of the compound.

Data Presentation
The following tables summarize typical quantitative data obtained from the described in vitro

assays for an effective NK1 receptor antagonist like SR140333B.

Table 1: Radioligand Binding Affinity

Compound Radioligand Cell Line Ki (nM)

SR140333B [³H]-Substance P CHO (human NK1) 0.74

SR140333B ¹²⁵I-BH-SP
U373MG (human

NK1)
0.5 - 1.5

Aprepitant [³H]-Substance P CHO (human NK1) 0.1 - 0.5

Note: Ki values represent the affinity of the antagonist for the receptor. A lower Ki value

indicates higher binding affinity.

Table 2: Functional Antagonist Potency
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Assay Type Agonist Cell Line IC50 (nM)

Calcium Mobilization Substance P U373MG 1.6

Inositol Phosphate

Accumulation
Substance P CHO (human NK1) 1.0 - 2.5

cAMP Accumulation

(Forskolin-stimulated)
Substance P HEK293 (human NK1) 5 - 15

Note: IC50 values represent the concentration of the antagonist required to inhibit 50% of the

maximal response induced by the agonist. A lower IC50 value indicates higher antagonist

potency.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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